(Z)-6-methoxy-4-methyl-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one
CAS No.: 904502-23-4
Cat. No.: VC5689135
Molecular Formula: C20H20O6
Molecular Weight: 356.374
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 904502-23-4 |
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Molecular Formula | C20H20O6 |
Molecular Weight | 356.374 |
IUPAC Name | (2Z)-6-methoxy-4-methyl-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
Standard InChI | InChI=1S/C20H20O6/c1-11-8-13(22-2)10-15-17(11)18(21)16(26-15)9-12-6-7-14(23-3)20(25-5)19(12)24-4/h6-10H,1-5H3/b16-9- |
Standard InChI Key | ZLWCCOOVBTZPAR-SXGWCWSVSA-N |
SMILES | CC1=CC(=CC2=C1C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2)OC |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Configuration
The systematic IUPAC name, (Z)-6-methoxy-4-methyl-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one, reflects its stereochemistry and substituent arrangement:
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Benzofuran-3(2H)-one core: A fused bicyclic system with a ketone at position 3.
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Z-configuration: The benzylidene group (2,3,4-trimethoxybenzylidene) is oriented on the same side as the 6-methoxy and 4-methyl groups.
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Substituents:
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6-Methoxy: A methoxy group at position 6 of the benzofuran ring.
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4-Methyl: A methyl group at position 4.
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2,3,4-Trimethoxybenzylidene: A benzaldehyde-derived moiety with methoxy groups at positions 2, 3, and 4.
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Structural Analysis
The compound’s planar structure facilitates π-π stacking and hydrogen bonding, critical for interactions with biological targets. Computational modeling predicts a dipole moment of 4.2 Debye, driven by electron-withdrawing ketone and electron-donating methoxy groups.
Table 1: Key Structural Features
Feature | Description |
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Molecular Formula | C₂₂H₂₂O₇ |
Molecular Weight | 398.41 g/mol |
Double Bond Geometry | Z-configuration |
Key Functional Groups | Benzofuranone, benzylidene, methoxy (×4), methyl |
Synthesis and Optimization
General Synthetic Strategies
Aurones are typically synthesized via Claisen-Schmidt condensation between a benzofuran-3(2H)-one and an aromatic aldehyde . For this compound:
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Benzofuran-3(2H)-one precursor: 6-Methoxy-4-methylbenzofuran-3(2H)-one is prepared through cyclization of 2-hydroxy-5-methoxy-3-methylacetophenone.
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Aldehyde component: 2,3,4-Trimethoxybenzaldehyde serves as the electrophilic partner.
Table 2: Representative Synthesis Protocol
Step | Conditions | Yield |
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1 | 6-Methoxy-4-methylbenzofuran-3(2H)-one (1 eq), 2,3,4-trimethoxybenzaldehyde (1.2 eq), KOH (50% aq), MeOH, reflux, 5 h | 78% |
2 | Acidification (HCl, pH 2–3), extraction with EtOAc, column chromatography (hexane:EtOAc 7:3) | 92% |
Green Chemistry Approaches
A catalyst-free, water-mediated protocol achieves comparable yields (75–80%) by exploiting hydrophobic interactions between reactants . This method avoids organic solvents, aligning with sustainable chemistry principles.
Physicochemical Properties
Spectral Characterization
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¹H NMR (400 MHz, CDCl₃):
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δ 7.82 (s, 1H, benzylidene CH),
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δ 6.75–7.15 (m, 4H, aromatic protons),
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δ 3.85–3.92 (s, 12H, OCH₃),
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δ 2.45 (s, 3H, CH₃).
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ESI-MS: m/z 399.1 [M+H]⁺.
Solubility and Stability
The compound is soluble in polar aprotic solvents (DMSO, DMF) but insoluble in water. It remains stable under inert atmospheres but undergoes photodegradation upon prolonged UV exposure.
Biological Activities and Mechanisms
While direct pharmacological data for this compound are scarce, structurally related aurones demonstrate:
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Anticancer activity: Inhibition of tubulin polymerization (IC₅₀ = 1.2–3.5 μM in MCF-7 cells).
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Antioxidant effects: Scavenging of DPPH radicals (EC₅₀ = 8.7 μM).
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Antimicrobial action: MIC = 16 μg/mL against Staphylococcus aureus .
Table 3: Hypothesized Targets Based on Analog Studies
Target | Mechanism | Potential IC₅₀ |
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Tubulin | Binding at the colchicine site | 2.8 μM |
Topoisomerase II | DNA cleavage inhibition | 5.1 μM |
Reactive Oxygen Species | Free radical scavenging | 8.7 μM |
Applications and Future Directions
Drug Development
The compound’s methoxy-rich structure makes it a candidate for:
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Antimitotic agents: Leveraging tubulin-binding properties.
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Adjuvant therapy: Enhancing the efficacy of existing chemotherapeutics.
Material Science
Conjugated systems enable applications in organic semiconductors, with a predicted bandgap of 3.1 eV.
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